Chemical structure and properties of 1-Cyclopropyl-2-propyn-1-amine Hydrochloride
Chemical structure and properties of 1-Cyclopropyl-2-propyn-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Cyclopropyl-2-propyn-1-amine Hydrochloride, a molecule of significant interest in medicinal chemistry. By integrating a cyclopropyl ring and a propargylamine moiety, this compound presents a unique structural motif for the development of novel therapeutic agents. This document delves into its chemical structure, physicochemical properties, potential synthetic routes, spectroscopic characteristics, and its promising role in drug discovery, grounded in the established importance of its constituent functional groups.
Molecular Architecture and Chemical Identity
1-Cyclopropyl-2-propyn-1-amine Hydrochloride is a primary amine salt characterized by a cyclopropane ring and a terminal alkyne group attached to the alpha-carbon of the amino group. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for pharmaceutical applications.
The presence of the cyclopropyl group introduces a degree of conformational rigidity and can improve metabolic stability, a desirable trait in drug candidates.[1] The propargylamine functionality is a known pharmacophore, notably for its role in the inhibition of monoamine oxidase (MAO) enzymes.
Chemical Structure:
Caption: 2D structure of 1-Cyclopropyl-2-propyn-1-amine Hydrochloride.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-cyclopropylprop-2-yn-1-amine;hydrochloride | N/A |
| Molecular Formula | C6H10ClN | [2] |
| Molecular Weight | 131.60 g/mol | [2] |
| SMILES | C#CC(C1CC1)N.[H]Cl | [2] |
Physicochemical and Pharmacokinetic Considerations
Table 2: Predicted and Inferred Physicochemical Properties
| Property | Predicted/Inferred Value | Rationale/Related Compound Data |
| Physical Form | Likely a solid powder | Hydrochloride salts of amines are typically crystalline solids. |
| Melting Point | Expected to be >150 °C | Propargylamine hydrochloride has a melting point of 179-182 °C.[3] |
| Solubility | Soluble in water and polar organic solvents | The hydrochloride salt form generally imparts aqueous solubility.[3] |
| pKa | Estimated around 8-9 | Typical pKa for primary amine hydrochlorides. |
| LogP | Low to moderate | The cyclopropyl group is lipophilic, but the amine hydrochloride is hydrophilic. |
The cyclopropyl group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] This is due to the high C-H bond dissociation energy within the strained ring system.[1] However, it is also noted that cyclopropylamines can sometimes undergo CYP-mediated bioactivation, which is a critical consideration in drug development.[1]
Synthesis and Manufacturing
One potential pathway to the free amine, 1-Cyclopropyl-2-propyn-1-amine, could start from cyclopropanecarboxaldehyde. This aldehyde can undergo a nucleophilic addition with an acetylide anion (e.g., from lithium acetylide or ethynylmagnesium bromide) to form the corresponding secondary alcohol, 1-cyclopropylprop-2-yn-1-ol. Subsequent conversion of the hydroxyl group to an amino group, for example via a Mitsunobu reaction with a nitrogen source or through conversion to an azide followed by reduction, would yield the desired primary amine.
Alternatively, a Strecker-type synthesis could be envisioned, where cyclopropanecarboxaldehyde reacts with an ammonia source and a cyanide source, followed by hydrolysis of the resulting aminonitrile.
Once the free amine is obtained, it can be converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable organic solvent, such as diethyl ether or isopropanol, leading to the precipitation of the salt.[2]
Caption: A plausible synthetic workflow for 1-Cyclopropyl-2-propyn-1-amine Hydrochloride.
Spectroscopic Characterization
While specific spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum would be expected to show a complex multiplet in the upfield region (around 0.2-1.2 ppm) corresponding to the protons of the cyclopropyl ring. The methine proton adjacent to the nitrogen and the alkyne would likely appear as a multiplet further downfield. The acetylenic proton should be observable as a singlet or a narrow triplet. The protons of the ammonium group may appear as a broad singlet.
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¹³C NMR: The spectrum would show distinct signals for the carbons of the cyclopropyl ring at high field. The two sp-hybridized carbons of the alkyne would be present in the midfield region, and the carbon attached to the nitrogen would also be in this region.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to display characteristic absorption bands for the functional groups present:
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A sharp, weak band around 3300 cm⁻¹ corresponding to the C-H stretch of the terminal alkyne.
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A weak absorption around 2100-2260 cm⁻¹ for the C≡C triple bond stretch.
-
A broad band in the region of 2400-3200 cm⁻¹ due to the N-H stretching vibrations of the primary ammonium salt.
-
C-H stretching vibrations of the cyclopropyl group would be observed around 3000-3100 cm⁻¹.
Mass Spectrometry (MS): In a mass spectrum, the molecular ion of the free amine (C₆H₉N) would have a mass-to-charge ratio (m/z) of approximately 95.1. Fragmentation patterns would likely involve the loss of the cyclopropyl group or cleavage adjacent to the amine.
Applications in Drug Discovery and Medicinal Chemistry
The unique combination of a cyclopropyl moiety and a propargylamine core suggests several potential applications in drug development.
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Neurodegenerative Diseases: Propargylamines are well-known inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative disorders such as Parkinson's disease. The cyclopropyl group could enhance the potency and selectivity of MAO-B inhibition while also improving the pharmacokinetic profile of the molecule.
-
Oncology: The structural features of this compound may lend themselves to the design of inhibitors for various enzymes involved in cancer progression. The conformational constraint provided by the cyclopropyl ring can lead to higher binding affinities.
-
Infectious Diseases: Cyclopropylamines are key components of some antibacterial agents. This scaffold could be explored for the development of new anti-infective drugs.
Caption: Potential applications of 1-Cyclopropyl-2-propyn-1-amine Hydrochloride in drug discovery.
Safety and Handling
Specific safety data for 1-Cyclopropyl-2-propyn-1-amine Hydrochloride is not available. However, based on the data for related compounds such as cyclopropylamine and other amine hydrochlorides, the following precautions should be considered.[4][5][6]
-
Hazard Statements (Inferred): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6]
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Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
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In case of contact, rinse the affected area with plenty of water.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
1-Cyclopropyl-2-propyn-1-amine Hydrochloride is a promising building block for medicinal chemistry and drug discovery. Its unique structural combination of a cyclopropyl ring and a propargylamine moiety offers the potential for enhanced metabolic stability, conformational rigidity, and potent biological activity. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview based on established chemical principles and data from structurally related molecules. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential.
References
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Kozhushkov, S. I., Khlebnikov, A. F., Kostikov, R. R., Yufit, D. S., & de Meijere, A. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006. [Link]
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ResearchGate. (2011). Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). [Link]
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PubChem. (n.d.). 1-Cyclopropylethylamine hydrochloride. Retrieved February 23, 2026, from [Link]
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The Good Scents Company. (n.d.). cyclopropyl amine. Retrieved February 23, 2026, from [Link]
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ResearchGate. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]
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Angene Chemical. (2021, May 1). Safety Data Sheet - (S)-1-Cyclopropylethan-1-amine hydrochloride. Retrieved February 23, 2026, from [Link]
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Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved February 23, 2026, from [Link]
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PubChemLite. (n.d.). 3-cyclopropylprop-2-yn-1-amine hydrochloride. Retrieved February 23, 2026, from [Link]
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Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved February 23, 2026, from [Link]
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PubChem. (n.d.). 1-Cyclopropylpropan-2-one. Retrieved February 23, 2026, from [Link]
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Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Retrieved February 23, 2026, from [Link]
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